molecular formula C20H12ClN3 B2401819 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline CAS No. 105997-06-6

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline

Cat. No.: B2401819
CAS No.: 105997-06-6
M. Wt: 329.79
InChI Key: RIWUKOKYYDOJSC-UHFFFAOYSA-N
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Description

“6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline” is a chemical compound with the linear formula C20H12ClN3 . It’s part of a large class of biologically active compounds known as quinazolines, which have exhibited a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of quinazoline derivatives has been a topic of interest in medicinal chemistry. Various methods have been used, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole fused to a quinazoline, forming a complex heterocyclic compound .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For instance, nitration is a known electrophilic substitution reaction of quinazoline .

Scientific Research Applications

Synthesis and Biological Activity

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline and its derivatives have been extensively studied for their potential in various biological and pharmacological applications. A notable area of research includes the synthesis of benzimidazo[1,2-c]quinazoline derivatives and their evaluation for antimicrobial properties. For example, the synthesis of these compounds and their antimicrobial evaluation against organisms such as Escherichia coli and Candida albicans have been conducted, highlighting their potential use in antimicrobial treatments (Shri, Aruna, & Vetrichelvan, 2015).

Antitumor and Cytotoxic Properties

Another significant area of research is the investigation of the antitumor and cytotoxic properties of these compounds. Studies have shown that benzimidazo[1,2-c]quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, including human colon cancer and cervical cancer cells. This indicates their potential as therapeutic agents in cancer treatment (Braña, Vega, Perron, Conlon, Bousquet, & Robinson, 1997), (Shri, Aruna, & Vetrichelvan, 2016).

Anti-Inflammatory Properties

Research has also delved into the anti-inflammatory potential of these compounds. Specifically, certain derivatives have been identified as inhibitors of tumor necrosis factor alpha (TNF-alpha) production, a crucial mediator in inflammatory processes. This suggests their potential application in treating inflammatory diseases (Galarce, Foncea, Edwards, Pessoa‐Mahana, Pessoa-Mahana, & Ebensperger, 2008).

Bronchodilator Activity

In the field of respiratory medicine, certain 6-substituted benzimidazo[1,2-c]quinazoline derivatives have been synthesized and evaluated for their bronchodilator activity. These studies contribute to understanding their potential use in treating respiratory ailments (Bahekar & Ram Rao, 2000).

Future Directions

Quinazoline derivatives, including “6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline”, have potential in various therapeutic applications. New quinazoline-based compounds are being designed and synthesized as potential drugs for various diseases .

Biochemical Analysis

Biochemical Properties

It is known that quinazoline derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific substitutions on the quinazoline ring .

Cellular Effects

The cellular effects of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline are also not completely known. It has been reported that quinazoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is known that the effects of quinazoline derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Quinazoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

6-(4-chlorophenyl)benzimidazolo[1,2-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWUKOKYYDOJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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